p-Isopropoxypropiophenone chemical structure and molecular weight
p-Isopropoxypropiophenone chemical structure and molecular weight
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
p-Isopropoxypropiophenone (CAS: 35081-48-2), chemically known as 1-(4-isopropoxyphenyl)propan-1-one , is a specialized aromatic ketone used as a lipophilic building block in organic synthesis and pharmaceutical development.[1][2][3][4] It serves as a key intermediate for functionalizing propiophenone cores, bridging the gap between simple phenolic precursors (like p-hydroxypropiophenone, a known antigonadotropin) and complex active pharmaceutical ingredients (APIs) or liquid crystal mesogens.
This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and spectroscopic characterization data, designed for researchers in medicinal chemistry and process development.
Physicochemical Profile
The introduction of the isopropoxy group at the para position of the propiophenone ring significantly alters the molecule's lipophilicity (LogP) and solubility profile compared to its parent phenol.
Table 1: Chemical Identity & Constants
| Property | Value |
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)propan-1-one |
| Common Name | p-Isopropoxypropiophenone; 4'-Isopropoxypropiophenone |
| CAS Registry Number | 35081-48-2 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CCC(=O)C1=CC=C(OC(C)C)C=C1 |
| InChI Key | UQVJVUWEYMWXOL-UHFFFAOYSA-N |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Predicted Boiling Point | ~297°C (at 760 mmHg) |
| Predicted LogP | 3.2 (Lipophilic) |
Structural Analysis & Electronic Effects
The molecule features a propiophenone core substituted at the para position with an isopropoxy group .
-
Electronic Effect: The isopropoxy group acts as a strong
-donor (inductive) and -donor (resonance), increasing electron density in the benzene ring. This makes the carbonyl oxygen more basic and the aromatic ring more susceptible to electrophilic aromatic substitution at the ortho positions relative to the ether linkage. -
Steric Effect: The bulky isopropyl group disrupts crystal packing more effectively than a methoxy or ethoxy group, typically lowering the melting point relative to p-methoxypropiophenone (MP: 27–29°C).
Diagram 1: Chemical Structure & Functional Groups
Caption: Structural decomposition of p-Isopropoxypropiophenone highlighting the electronic influence of the ether substituent on the aromatic core.
Synthetic Methodology
The most robust route to p-Isopropoxypropiophenone is the Williamson Ether Synthesis , utilizing p-hydroxypropiophenone (Paroxypropione) as the nucleophile and an isopropyl halide as the electrophile.
Critical Mechanism Note
The reaction involves an
-
Challenge: Secondary halides are prone to
elimination (forming propylene) under strong basic/high-temperature conditions. -
Solution: Use a mild base (Potassium Carbonate ,
) and a polar aprotic solvent (DMF or Acetonitrile ) at moderate temperatures (60–80°C) to maximize substitution over elimination.
Experimental Protocol
Reagents:
-
p-Hydroxypropiophenone (1.0 eq)[5]
-
Isopropyl Bromide (1.2 eq) or Isopropyl Iodide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-hydroxypropiophenone (10 mmol, 1.50 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Isopropyl Bromide (12 mmol, 1.13 mL) dropwise.
-
Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1) until the starting phenol (
) disappears and the product ( ) dominates. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and product. Extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with water (
), then brine. Dry over , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[6]
Diagram 2: Synthesis Workflow
Caption: Optimized Williamson Ether Synthesis pathway for converting p-hydroxypropiophenone to p-isopropoxypropiophenone.
Spectroscopic Characterization
Validation of the structure relies on identifying the distinct isopropyl and propionyl signals in the Proton NMR (
Predicted -NMR Data (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.92 | Doublet ( | 2H | Ar-H (ortho to C=O) | Aromatic Ring |
| 6.90 | Doublet ( | 2H | Ar-H (ortho to O-iPr) | Aromatic Ring |
| 4.65 | Septet ( | 1H | Isopropyl Methine | |
| 2.95 | Quartet ( | 2H | Propionyl Methylene | |
| 1.36 | Doublet ( | 6H | Isopropyl Methyls | |
| 1.21 | Triplet ( | 3H | Propionyl Methyl |
Interpretation:
-
The Septet at 4.65 ppm is the diagnostic signal for the isopropoxy group, confirming the successful alkylation of the phenol.
-
The AA'BB' pattern (two doublets) in the aromatic region confirms para-substitution.
Applications & Handling
Pharmaceutical & Industrial Utility[1]
-
API Intermediate: It serves as a lipophilic analog of Paroxypropione (a pituitary inhibitor) and can be further functionalized (e.g., via alpha-bromination) to synthesize derivatives of Ifenprodil or Propafenone analogs where solubility modulation is required.
-
Liquid Crystals: Alkoxypropiophenones are common mesogenic cores. The isopropoxy tail prevents efficient packing, often lowering the melting point to create room-temperature liquid crystal phases when coupled with other rigid cores.
Safety Considerations
-
Hazards: Irritating to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent oxidation of the ether linkage over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-isopropoxyphenyl)propan-1-one. Retrieved from [Link]
-
NIST Chemistry WebBook. Paroxypropione (p-Hydroxypropiophenone) Spectral Data. Retrieved from [Link]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis using Potassium Carbonate in DMF. (Adapted protocol standard). Retrieved from [Link]
Sources
- 1. US10646481B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]
- 2. 2-Chloro-6,7-dimethoxy-4-methylquinoline (697793-63-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting point standard 182-184°C analytical standard 100-09-4 [sigmaaldrich.com]
- 5. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
